1-Benzyl-3-ethynylpyrrolidine
Description
1-Benzyl-3-ethynylpyrrolidine is a pyrrolidine derivative featuring a benzyl group at the 1-position and an ethynyl (C≡CH) substituent at the 3-position of the five-membered nitrogen-containing ring. The ethynyl group provides a reactive site for further functionalization, such as click chemistry or cross-coupling reactions, making it valuable in targeted drug design or polymer chemistry .
Properties
IUPAC Name |
1-benzyl-3-ethynylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-2-12-8-9-14(10-12)11-13-6-4-3-5-7-13/h1,3-7,12H,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZFBGALELQEMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCN(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379029-24-9 | |
| Record name | 1-benzyl-3-ethynylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-ethynylpyrrolidine can be synthesized through various synthetic routes. One common method involves the alkylation of pyrrolidine with benzyl bromide, followed by the introduction of the ethynyl group through a Sonogashira coupling reaction. The reaction conditions typically involve the use of a palladium catalyst, copper iodide as a co-catalyst, and an appropriate base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-ethynylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group under hydrogenation conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as sodium hydride or organolithium reagents are employed.
Major Products Formed:
Oxidation: Formation of benzyl ketones or aldehydes.
Reduction: Formation of 1-benzyl-3-ethylpyrrolidine.
Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-3-ethynylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-ethynylpyrrolidine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the benzyl group can enhance lipophilicity, facilitating membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-Benzyl-3-ethynylpyrrolidine with structurally related pyrrolidine derivatives, emphasizing substituent effects, molecular properties, and applications.
Key Differences and Research Findings
Reactivity: The ethynyl group in this compound enables reactions like Sonogashira coupling, offering pathways to complex alkynes or conjugated polymers. In contrast, methylamino or hydroxyl substituents (e.g., in and ) prioritize hydrogen bonding or nucleophilic substitution. Methoxy derivatives (e.g., ) exhibit lower reactivity due to the electron-donating ether group, making them suitable for stable intermediates in multistep syntheses.
Solubility and Log Kow: Ethynyl-containing compounds likely have moderate hydrophobicity (estimated Log Kow ~2.5) due to the linear, non-polar triple bond. This contrasts with the hydrophilic hydroxyl (Log Kow ~1.2) and methylamino (Log Kow ~1.8) analogs, which show higher aqueous solubility .
Pharmaceutical Relevance: 1-Benzyl-3-(methylamino)pyrrolidine (CAS 69478-77-9) is documented in pharmaceutical catalogs as a precursor for kinase inhibitors or neurotransmitter analogs . Benzyl 3-hydroxypyrrolidine-1-carboxylate (CAS 95656-88-5) is employed in prodrug strategies due to its hydrolyzable ester and hydroxyl groups .
Synthetic Flexibility: Ethynyl-substituted pyrrolidines are less common in commercial catalogs compared to methoxy or amino variants, suggesting niche use in specialized research (e.g., acetylene-based metal-organic frameworks) .
Biological Activity
1-Benzyl-3-ethynylpyrrolidine is a compound of growing interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring with a benzyl group and an ethynyl substituent at the 3-position. Its molecular formula is with a molecular weight of approximately 173.24 g/mol. The presence of the ethynyl group is significant as it can enhance the compound's reactivity and ability to interact with biological targets.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes that play critical roles in various biochemical pathways. For instance, it may interact with enzymes involved in neurotransmitter synthesis or degradation, impacting neurological functions.
- Receptor Binding : Preliminary studies suggest that this compound may bind to certain receptors, modulating their activity. This could lead to therapeutic effects in conditions such as anxiety or depression by influencing neurotransmitter levels .
Neurological Disorders
Research indicates that this compound may possess neuroprotective properties. It has been investigated for its potential role in treating neurodegenerative diseases by inhibiting pathways that lead to neuronal death. For example, it has shown promise in modulating pathways related to Parkinson's disease through its interaction with proteins involved in mitochondrial function and apoptosis .
Anticancer Potential
The compound's ability to disrupt cellular processes related to cancer progression has been noted. Interaction studies suggest that it may inhibit enzymes involved in DNA repair mechanisms, which could enhance the efficacy of existing chemotherapeutic agents.
Case Study 1: Enzyme Interaction
A study focused on the interaction of this compound with DNA repair enzymes demonstrated that the compound could effectively inhibit these enzymes in vitro, leading to increased sensitivity of cancer cells to DNA-damaging agents.
Case Study 2: Neuroprotective Effects
In a recent investigation into neuroprotective agents, this compound was shown to reduce oxidative stress markers in neuronal cell cultures, suggesting a protective effect against neurotoxicity associated with conditions like Alzheimer's disease .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 1-Benzyl-3-methylpyrrolidine | C₁₂H₁₅N | Lacks ethynyl group; primarily studied for analgesic effects |
| N-Benzyloxycarbonylmethylpyrrolidine | C₁₃H₁₅N | Contains an oxime functional group; used in drug synthesis |
| 1-Benzyl-3-pyridinopropanol | C₁₄H₁₅N | Exhibits different receptor binding profiles; explored for CNS effects |
This table illustrates how subtle modifications in structure can lead to significant differences in biological activity and therapeutic potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
